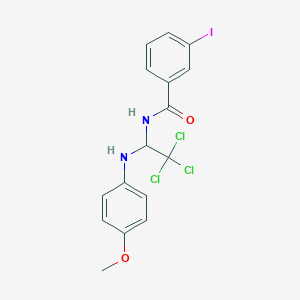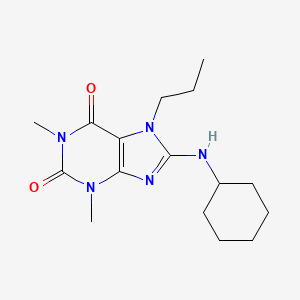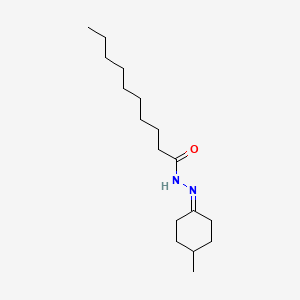![molecular formula C18H23N5O4 B11970926 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11970926.png)
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method starts with the reaction of theophylline with epichlorohydrin to form 7-(2,3-epoxypropyl)theophylline. This intermediate is then reacted with phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and pH to optimize yields .
Major Products Formed
Major products from these reactions include various substituted xanthines, quinones, and dihydro derivatives, each with distinct pharmacological properties .
科学研究应用
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic nucleotides.
Medicine: Studied for its bronchodilator effects and potential use in treating respiratory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
作用机制
The compound exerts its effects primarily by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, it acts as an adenosine receptor antagonist, further contributing to its bronchodilator effects .
相似化合物的比较
Similar Compounds
Theophylline: Another xanthine derivative with similar bronchodilator effects but different pharmacokinetics.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications but with a different administration profile.
Caffeine: A well-known stimulant with structural similarities but primarily used for its central nervous system effects
Uniqueness
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is unique in its combination of bronchodilator and adenosine receptor antagonist properties, making it particularly effective in treating respiratory conditions with fewer side effects compared to other xanthine derivatives .
属性
分子式 |
C18H23N5O4 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
InChI |
InChI=1S/C18H23N5O4/c1-21-15-14(16(26)22(2)18(21)27)23(10-13(25)11-24)17(20-15)19-9-8-12-6-4-3-5-7-12/h3-7,13,24-25H,8-11H2,1-2H3,(H,19,20) |
InChI 键 |
HOCYOYSKWWWITN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11970843.png)
![(2E)-N-[3-[(4-Methylphenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-3-(3-nitrophenyl)-2-propenamide](/img/structure/B11970848.png)



![4-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11970861.png)
![5-(3,4-dimethoxyphenyl)-N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11970874.png)

![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970882.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11970902.png)

![(5Z)-3-Butyl-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970914.png)

